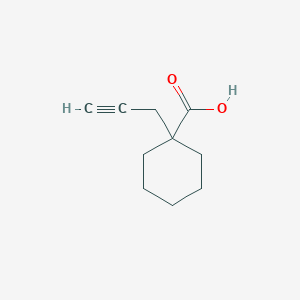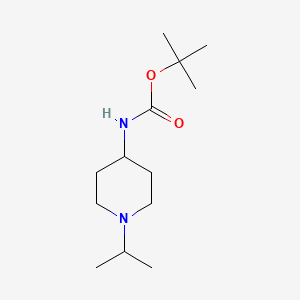
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Übersicht
Beschreibung
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is an organic compound with the chemical formula C13H26N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and solubility in organic solvents such as ether, methanol, and chloroform .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, including potential anticancer and neuroactive drugs.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate, also known as 4-(BOC-Amino)-1-isopropylpiperidine, is an organic compound with a wide range of applications. It is commonly used as a pharmaceutical intermediate and a starting material for organic synthesis .
Target of Action
It is often used as an intermediate in the synthesis of potential drug molecules, such as anticancer drugs, neuroactive substances, and muscle relaxants . The specific targets would therefore depend on the final drug molecule that is synthesized.
Mode of Action
The interaction with its targets and the resulting changes would depend on the final drug molecule that it is used to synthesize .
Biochemical Pathways
As an intermediate in drug synthesis, the affected pathways would be determined by the final drug molecule .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would be less relevant than those of the final drug molecule it is used to synthesize .
Result of Action
As an intermediate in drug synthesis, the effects would be determined by the final drug molecule .
Action Environment
As an intermediate, these factors would be more relevant to the final drug molecule it is used to synthesize .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-Butyl (1-isopropylpiperidin-4-yl)carbamate involves the reaction of isopropylpiperidine with tert-butyl chloroformate. The reaction typically takes place in an organic solvent such as benzene and requires heating to facilitate the reaction. The product is then purified through crystallization or extraction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxygen-containing derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-ethylpiperidin-4-yl)carbamate
- tert-Butyl (1-propylpiperidin-4-yl)carbamate
Uniqueness
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBLASQKPONBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609859 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-37-4 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)







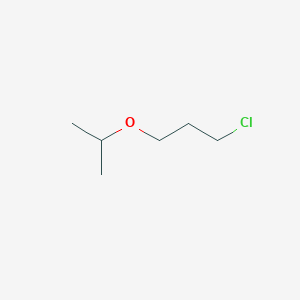

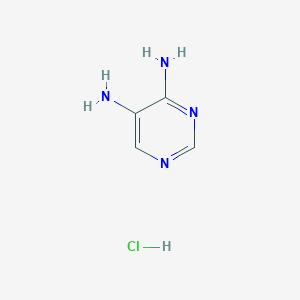
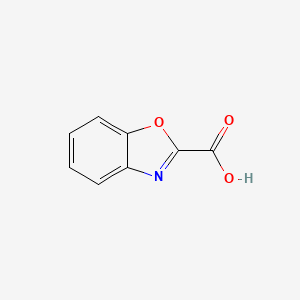
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
